

A Technical Guide to Des(1-cyclohexanol) Venlafaxine-d6 for Research Applications

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Compound of Interest

Compound Name: Des(1-cyclohexanol) Venlafaxine-d6

Cat. No.: B589846

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This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on **Des(1-cyclohexanol) Venlafaxine-d6**. It covers supplier information, key chemical data, and detailed experimental protocols for its application as an internal standard in pharmacokinetic and metabolic studies.

Core Compound Information

Des(1-cyclohexanol) Venlafaxine-d6 is the deuterium-labeled analog of Des(1-cyclohexanol) Venlafaxine, an impurity of the antidepressant drug Venlafaxine. Its primary application in a research setting is as an internal standard for the quantitative analysis of Venlafaxine and its metabolites in biological matrices by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of six deuterium atoms provides a distinct mass difference, allowing for precise differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Supplier and Chemical Data

Quantitative data from various suppliers are summarized below for easy comparison.

Supplier	Catalogue Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)
MedChemExpress	HY-132795S	1330046-00-8	C ₁₁ H ₁₁ D ₆ NO	185.30
LGC Standards	TRC-D288590-10MG	1330046-00-8	C ₁₁ H ₁₁ D ₆ NO	185.3
Pharmaffiliates	PA STI 026810	1330046-00-8	C ₁₁ H ₁₁ D ₆ NO	185.30

Experimental Protocols

The use of deuterated internal standards is crucial for accurate bioanalysis, as they compensate for variability in sample preparation and matrix effects.[\[1\]](#)[\[2\]](#) **Des(1-cyclohexanol) Venlafaxine-d6** is employed in methods to quantify Venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV).

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting analytes from plasma samples.[\[3\]](#)

Materials:

- Blank plasma
- Acetonitrile
- **Des(1-cyclohexanol) Venlafaxine-d6** working solution (in acetonitrile)
- Microcentrifuge tubes

Procedure:

- To a 100 µL aliquot of a plasma sample in a microcentrifuge tube, add 200 µL of the **Des(1-cyclohexanol) Venlafaxine-d6** working solution in acetonitrile.[\[2\]](#)

- Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[2]
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. [2]
- Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a more thorough clean-up of the sample matrix, which can be beneficial for reducing ion suppression in the mass spectrometer.[4][5]

Materials:

- OASIS HLB (Hydrophilic-Lipophilic Balance) cartridges[4]
- Methanol
- Deionized water
- 5% Methanol in water
- **Des(1-cyclohexanol) Venlafaxine-d6** working solution

Procedure:

- Condition the SPE cartridge with 1 mL of methanol, followed by equilibration with 1 mL of deionized water.[4]
- To a 300 μ L plasma sample, add 20 μ L of the **Des(1-cyclohexanol) Venlafaxine-d6** working solution and vortex.[4]
- Load the prepared sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol to remove interfering substances.[4]
- Elute the analytes and the internal standard with 1 mL of methanol.[4]
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis Protocol

This protocol is a representative example for the quantification of Venlafaxine and its metabolites using a deuterated internal standard.[\[1\]](#)[\[4\]](#)

Instrumentation:

- UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)[\[1\]](#)
- Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo)[\[1\]](#)

LC Conditions:

- Column: ACQUITY UPLC® BEH Shield RP18 (1.7 μ m, 100 mm \times 2.1 mm)[\[4\]](#)
- Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate[\[1\]](#)
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid[\[1\]](#)
- Flow Rate: 0.3 mL/min[\[4\]](#)
- Injection Volume: 5 μ L[\[1\]](#)
- Column Temperature: 40°C[\[1\]](#)
- Gradient Elution:[\[1\]](#)
 - 0.0 - 0.5 min: 20% B
 - 0.5 - 2.5 min: 20% to 80% B (linear ramp)
 - 2.5 - 3.0 min: Hold at 80% B
 - 3.1 - 4.0 min: Return to 20% B (re-equilibration)

MS/MS Conditions:

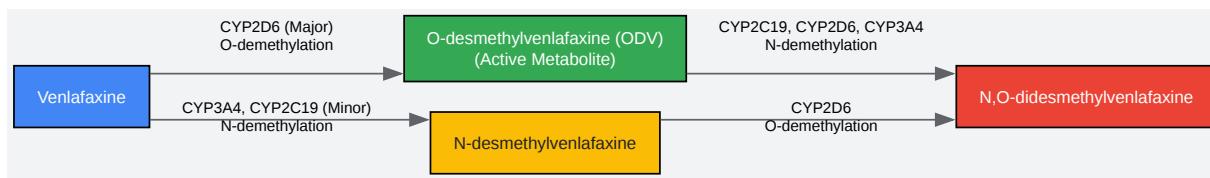
- Ionization Mode: Electrospray Ionization (ESI), Positive[1]
- Scan Type: Multiple Reaction Monitoring (MRM)[4]
- MRM Transitions:
 - Venlafaxine: m/z 278.3 → 121.1[4]
 - O-desmethylvenlafaxine (ODV): m/z 264.2 → 107.1[4]
 - Venlafaxine-d6 (as a proxy for the deuterated standard): m/z 284.4 → 121.0[4]

Signaling and Metabolic Pathways

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[6] Its metabolism is primarily mediated by cytochrome P450 enzymes in the liver. The use of deuterated standards is critical in studies examining this metabolism, as the rate of metabolism can be influenced by the presence of deuterium, a phenomenon known as the kinetic isotope effect.[7]

Venlafaxine Metabolic Pathway

The major metabolic pathway of Venlafaxine involves O-demethylation to its active metabolite, O-desmethylvenlafaxine (ODV), primarily by the CYP2D6 enzyme.[6][8] A minor pathway is N-demethylation by CYP3A4 and CYP2C19.[6]

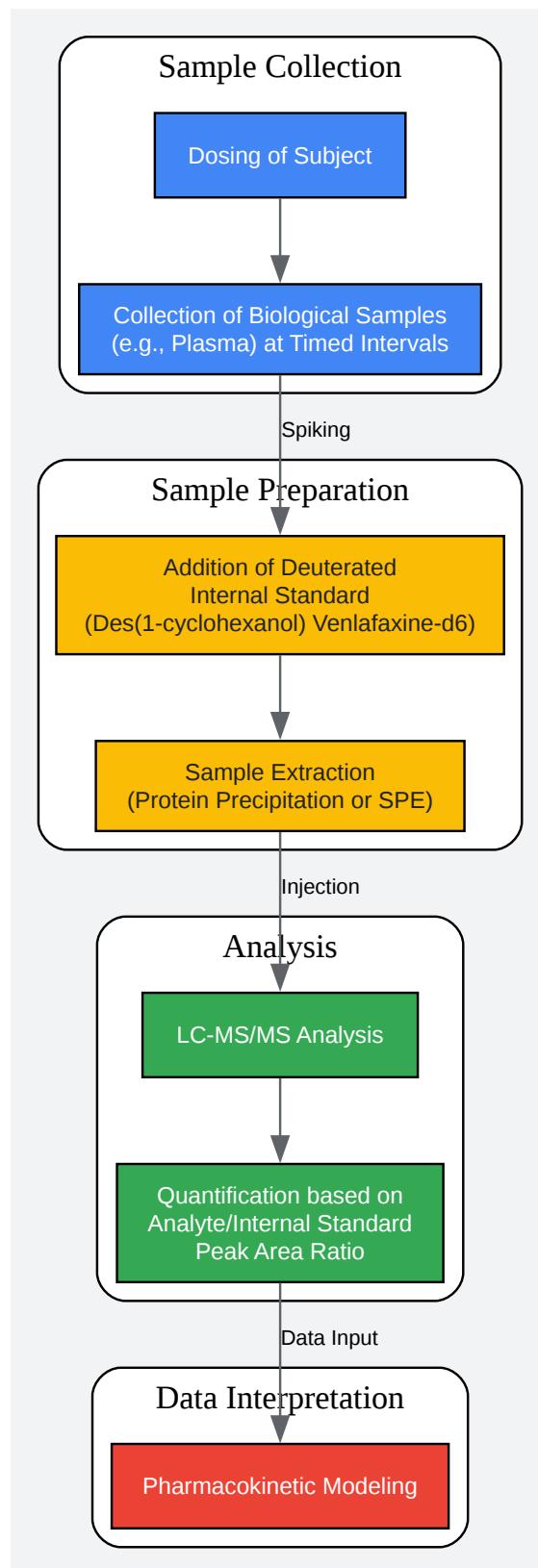


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Caption: Major metabolic pathways of Venlafaxine.

Bioanalytical Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard.



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Caption: Bioanalytical workflow using a deuterated standard.

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